3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
"3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide" is a synthetic compound that stands out for its potential applications in medicinal chemistry and material science. With a complex molecular structure, this compound exhibits unique properties that make it suitable for a variety of chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide" involves multiple steps, typically starting with the preparation of intermediate compounds such as the benzothiazole and pyridine derivatives. The key synthetic route includes:
Synthesis of 2-(ethylsulfanyl)-1,3-benzothiazole: : This involves the reaction of 2-aminobenzenethiol with ethyl iodide under anhydrous conditions.
Formation of 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid: : Using a palladium-catalyzed coupling reaction, combining 2-chlorothieno[2,3-b]pyridine with 4-bromopyridine.
Coupling of intermediates: : Finally, the intermediates are coupled under high temperature and pressure conditions with the presence of appropriate catalysts to form the target compound.
Industrial Production Methods
For large-scale production, optimization of reaction conditions, catalysts, and purification processes are critical. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization from suitable solvents are commonly employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
"3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide" can undergo several types of chemical reactions, including:
Oxidation: : Reaction with oxidizing agents leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction of the amino group to form secondary or tertiary amines.
Substitution: : Nucleophilic substitution reactions at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures ranging from room temperature to elevated temperatures, depending on the desired reaction.
Major Products Formed
Major products from these reactions often include substituted derivatives with modified functional groups, which can be utilized for further functionalization in various applications.
Scientific Research Applications
"3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide" has found applications in several scientific research fields:
Chemistry: : Used as a precursor for the synthesis of complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its anticancer and antimicrobial properties.
Industry: : Utilized in the development of advanced materials and sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action involves binding to these targets, leading to inhibition or activation of certain biological pathways. This can result in therapeutic effects, such as the inhibition of cancer cell growth or the elimination of microbial infections.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as "N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide" or "3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-4-yl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide", "3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide" stands out due to its unique substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Similar Compounds
"N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide"
"3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-4-yl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide"
This detailed exploration of "this compound" underscores its significance and the intriguing avenues it opens for research and application. Have you ever encountered any other compounds that caught your interest?
Properties
IUPAC Name |
3-amino-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS3/c1-2-29-22-27-16-5-3-13(11-17(16)30-22)25-20(28)19-18(23)14-4-6-15(26-21(14)31-19)12-7-9-24-10-8-12/h3-11H,2,23H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOSHYRLWCWFNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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